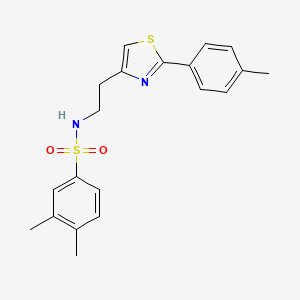

3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-14-4-7-17(8-5-14)20-22-18(13-25-20)10-11-21-26(23,24)19-9-6-15(2)16(3)12-19/h4-9,12-13,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLRZJJPEQYFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is synthesized by sulfonation of 3,4-dimethylbenzene with chlorosulfonic acid, followed by reaction with ammonia to form the sulfonamide.

Linking the Thiazole and Benzenesulfonamide: The final step involves the coupling of the thiazole derivative with the benzenesulfonamide through an ethyl linker, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonic acid.

Reduction: Formation of 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide amine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a thiazole ring, a sulfonamide group, and a substituted benzene moiety. The general synthetic approach typically involves multi-step organic reactions, including:

- Thiazole Ring Formation : This is often achieved through the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides under acidic conditions.

- Sulfonamide Group Addition : The sulfonamide group can be introduced by treating an amine with sulfonyl chloride in the presence of a base such as pyridine.

- Final Compound Assembly : The final compound is obtained through subsequent reactions that combine the thiazole and sulfonamide components.

The biological activity of 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has been investigated in several studies, highlighting its potential as:

- Antimicrobial Agent : Studies have shown that derivatives of thiazole exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains. The compound demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have reported cytotoxic effects on cancer cell lines at concentrations exceeding 10 µM . The mechanism often involves enzyme inhibition or receptor modulation.

Therapeutic Potential

The therapeutic implications of this compound extend to:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes linked to disease pathways, potentially contributing to treatments for conditions like diabetes and cancer .

- Receptor Modulation : Its structural characteristics allow it to interact with specific receptors, influencing biological pathways relevant to pharmacotherapy .

Data Tables

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the compound's antibacterial activity against multidrug-resistant pathogens. It exhibited significant efficacy against MRSA strains, demonstrating MIC values lower than those of established antibiotics like linezolid.

-

Cytotoxic Effects :

- Research comparing various sulfonamide derivatives showed that this compound significantly reduced cell viability in cancer cell lines at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. It may target dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Key analogues include compounds synthesized via reactions of thiosemicarbazones with hydrazonoyl chlorides. For example:

- 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (10b): Differs by incorporating a diazenyl group (N=N) and an additional thiazole ring, enhancing π-π stacking interactions but reducing solubility .

- 4-Methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d): Features a 5-oxo-dihydrothiazole moiety, which may alter tautomeric equilibria and hydrogen-bonding capacity .

Ureido-Substituted Thiazole Derivatives

Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) () highlight the impact of substituents:

- Trifluoromethyl (CF₃) groups (10d, 10e): Increase lipophilicity and metabolic stability but may reduce aqueous solubility.

Sulfonamides with Varied Heterocycles

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Replaces the thiazole with a pyridine ring, altering electronic properties and bioavailability .

- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Integrates a pyrimidine-thione moiety, which may confer unique enzyme inhibition profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis (via thiosemicarbazone intermediates) allows modular substitution, similar to 10b and 15d, enabling tailored bioactivity .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 10d) improve metabolic stability but may require formulation adjustments for solubility .

- Biological Relevance : Thiazole-containing sulfonamides often exhibit kinase or carbonic anhydrase inhibition, though the target compound’s specific activity remains uncharacterized in the provided evidence.

Biological Activity

3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a thiazole ring, a sulfonamide group, and multiple methyl substitutions. This structural diversity is believed to contribute to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's systematic name highlights its intricate arrangement of functional groups. The thiazole moiety is known for its pharmacological relevance, while the benzenesulfonamide backbone enhances its interaction with biological targets.

| Component | Structure Characteristics | Biological Activity |

|---|---|---|

| Thiazole | Contains nitrogen and sulfur | Antimicrobial |

| Sulfonamide | Simple sulfonamide structure | Antibacterial |

| Methyl Groups | Enhances lipophilicity | Improves bioavailability |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis.

- Formation of the Sulfonamide Group : The sulfonamide is introduced via a reaction with sulfonyl chloride in the presence of a base.

- Final Assembly : The complete structure is formed by combining the thiazole and sulfonamide components through various coupling reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing thiazole and sulfonamide functionalities possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.008 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented:

- It shows promising results in inhibiting topoisomerase enzymes, which are crucial for DNA replication in bacteria. This inhibition is significant as it provides a mechanism for antibacterial action without affecting human topoisomerases .

Case Studies

- Antibacterial Potency : In one study, derivatives of thiazoles exhibited better antibacterial potency than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as effective alternatives .

- Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer activity, showing mechanisms related to apoptosis induction and inhibition of cell proliferation in various cancer cell lines .

- Cholinesterase Inhibition : Some analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with IC50 values indicating strong potential for treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. For example, substituted benzaldehydes can react with aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst, followed by sulfonamide coupling . Key variables include:

- Reaction time : Prolonged reflux (4+ hours) improves cyclization but may degrade heat-sensitive intermediates.

- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Catalyst optimization : Acetic acid enhances nucleophilic substitution in thiazole formation .

Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole precursors) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- 1H/13C NMR : Critical for confirming substitution patterns on the benzenesulfonamide and thiazole rings. Aromatic protons in the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm), while methyl groups on the benzene ring show distinct splitting (δ 2.3–2.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]+ ion for C20H21N3O2S2: 424.1054).

- FT-IR : Confirms sulfonamide S=O stretches (1350–1300 cm⁻¹) and thiazole C=N vibrations (1650–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .

- Simulate binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

- Compare theoretical vs. experimental NMR shifts to validate structural models (RMSD < 0.3 ppm indicates high accuracy) .

Q. What strategies resolve contradictions in biological activity data across studies?

Example: If one study reports anti-inflammatory activity (IC50 = 5 µM) but another shows no effect, consider:

- Assay conditions : Variability in cell lines (e.g., RAW 264.7 vs. THP-1) or endotoxin contamination.

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Check for rapid degradation in serum (e.g., half-life <1 hour in rat plasma) using LC-MS/MS .

Replicate experiments with standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., celecoxib for COX-2 inhibition) .

Q. How can regioselective functionalization of the thiazole ring be achieved for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Use directing groups (e.g., methyl at C4 of thiazole) to favor functionalization at C2 or C5.

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at C4-thiazole position under Pd(PPh3)4 catalysis .

- Protection/deprotection : Temporarily block the sulfonamide group with Boc anhydride to prevent interference during thiazole modification .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 1–7 days. Monitor degradation products via UPLC-PDA-ELSD .

- Oxidative stability : Treat with H2O2 (3% v/v) and analyze sulfone derivatives via HRMS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using LC-MS/MS .

Methodological Guidance

Q. Designing dose-response experiments for in vitro toxicity screening

- Concentration range : Test 0.1–100 µM in logarithmic increments (e.g., 0.1, 1, 10, 100 µM).

- Controls : Include vehicle (DMSO) and a positive control (e.g., staurosporine for apoptosis).

- Endpoint assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to distinguish cytostatic vs. cytotoxic effects .

Q. Scaling up synthesis for preclinical studies while maintaining purity

- Batch process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate). A central composite design with 3 factors and 20 runs reduces variability .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water (7:3 v/v) .

- Quality control : Adhere to ICH Q2(R1) guidelines for HPLC purity (>95%) and residual solvent analysis (e.g., ethanol <500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.